molecular formula C27H24ClN5OS B11959438 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11959438
M. Wt: 502.0 g/mol
InChI Key: MIYWSTQCDWPRCO-ODCACWBFSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated precursor with a thiol compound.

    Formation of the hydrazide moiety: This is typically done by reacting an acyl chloride with hydrazine or its derivatives.

    Final coupling reaction: The final step involves the condensation of the triazole-sulfanyl intermediate with a suitable aldehyde or ketone to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The exact mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is not fully understood. it is believed to interact with cellular targets such as enzymes and receptors, leading to the inhibition of key biological pathways. The triazole ring and sulfanyl group are thought to play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
  • **2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

Uniqueness

The unique combination of a triazole ring, sulfanyl group, and hydrazide moiety sets this compound apart from others. Its diverse reactivity and potential biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C27H24ClN5OS

Molecular Weight

502.0 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C27H24ClN5OS/c1-19-8-12-22(13-9-19)26-31-32-27(33(26)24-14-10-20(2)11-15-24)35-18-25(34)30-29-17-23(28)16-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,30,34)/b23-16-,29-17+

InChI Key

MIYWSTQCDWPRCO-ODCACWBFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl

Origin of Product

United States

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